molecular formula C22H18ClN5O6 B11701916 N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-YL]oxy}acetohydrazide

N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-YL]oxy}acetohydrazide

Cat. No.: B11701916
M. Wt: 483.9 g/mol
InChI Key: XCXSRHCYXGJTBX-KIBLKLHPSA-N
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Description

N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-YL]oxy}acetohydrazide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a furan ring, a pyridine ring, and various functional groups such as nitro, chloro, and cyano groups. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-YL]oxy}acetohydrazide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring is synthesized through the reaction of 2-chloro-5-nitrobenzaldehyde with a suitable furan precursor under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring is synthesized by reacting 3-cyano-4-(methoxymethyl)-6-methylpyridine with appropriate reagents.

    Condensation Reaction: The final step involves the condensation of the furan and pyridine intermediates with acetohydrazide under reflux conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-YL]oxy}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.

Scientific Research Applications

N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-YL]oxy}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential antimicrobial, anticancer, and anti-inflammatory activities.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets.

    Industrial Applications: It is investigated for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-YL]oxy}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-YL]oxy}acetohydrazide is unique due to its combination of functional groups and structural features, which contribute to its diverse reactivity and potential biological activities.

Properties

Molecular Formula

C22H18ClN5O6

Molecular Weight

483.9 g/mol

IUPAC Name

N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetamide

InChI

InChI=1S/C22H18ClN5O6/c1-13-7-14(11-32-2)18(9-24)22(26-13)33-12-21(29)27-25-10-16-4-6-20(34-16)17-8-15(28(30)31)3-5-19(17)23/h3-8,10H,11-12H2,1-2H3,(H,27,29)/b25-10+

InChI Key

XCXSRHCYXGJTBX-KIBLKLHPSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)OCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C#N)COC

Canonical SMILES

CC1=CC(=C(C(=N1)OCC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C#N)COC

Origin of Product

United States

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